2,4-Octadienoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (2E,4E)-octa-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-9H,3-5H2,1-2H3/b7-6+,9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJFBQACKACAPP-BLHCBFLLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Octadienoic acid ethyl ester can be synthesized through the esterification of 2,4-octadienoic acid with ethanol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the ester in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Octadienoic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of water and a strong acid or base.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under certain conditions, they can be oxidized to form other compounds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under specific conditions.
Major Products Formed
Hydrolysis: 2,4-Octadienoic acid and ethanol.
Reduction: 2,4-Octadienol.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
2,4-Octadienoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma, and in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-Octadienoic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-octadienoic acid ethyl ester with structurally related esters, emphasizing molecular features, sources, and bioactivities:
Notes:
- †Discrepancy: refers to "9,12-Octadienoic acid ethyl ester" as linoleic acid ethyl ester (C₁₈:2), but the name implies an 8-carbon chain. This may reflect a typographical error for "9,12-octadecadienoic acid ethyl ester" (C₂₀H₃₆O₂), a known hypocholesterolemic agent.
- Molecular formula for 9,12-Octadienoic acid ethyl ester: Assumed C₁₀H₁₆O₂ based on "octadienoic" nomenclature; if intended as linoleate, correct formula would be C₂₀H₃₆O₂.
Detailed Research Findings
This compound
- Structural Uniqueness: The (2E,4E)-conjugated diene system distinguishes it from non-conjugated isomers (e.g., 4,7-octadienoate). This conjugation may enhance reactivity in polymerization or oxidation processes .
9,12-Octadienoic Acid Ethyl Esters
- Bioactivity : Hypocholesterolemic effects are linked to modulation of LDL/HDL cholesterol ratios, similar to elaidic acid derivatives . Antimicrobial activity against Gram-negative pathogens highlights its role in plant defense mechanisms .
2,6-Octadienoic Acid Derivatives
- Fragrance Relevance: Ethyl geranate (3,7-dimethyl-2,6-octadienoic acid ethyl ester) is a key component in essential oils, valued for its floral aroma .
4,7-Octadienoic Acid Methyl Ester
- Physical Properties : High purity (≥99%) and stability make it suitable for perfumery. Its low water solubility (440 mg/L) and moderate vapor pressure (0.225 mmHg) influence formulation strategies .
3,5-Octadienoic Acid Ethyl Ester
- Antimicrobial Role : Found in Sesbania grandiflora seeds, this compound contributes to broad-spectrum activity against pathogenic bacteria, possibly via membrane disruption .
Biological Activity
2,4-Octadienoic acid ethyl ester, also known as ethyl 2,4-octadienoate, is an organic compound classified as an ester. It possesses the molecular formula and is characterized by two double bonds located at the 2 and 4 positions of the octadienoic acid backbone. This compound is notable for its pleasant aroma and is commonly utilized in the fragrance and flavor industry. Recent studies have highlighted its potential biological activities, particularly its antimicrobial and antioxidant properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This has been attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes within microbial cells. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential utility in developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. It has been shown to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
The biological activity of this compound can be explained through its interaction with specific molecular targets. Upon entering biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol. The resulting compounds can then engage in various metabolic pathways that influence oxidative stress response and microbial growth inhibition.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL.
- Oxidative Stress Reduction : Another investigation assessed the antioxidant capacity of this compound using in vitro assays. The findings revealed that it effectively reduced lipid peroxidation in rat liver homogenates, suggesting a protective role against oxidative damage.
Data Table: Biological Activity Summary
| Biological Activity | Tested Concentration | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | 0.5 mg/mL | Significant reduction in bacterial growth | |
| Antioxidant | Varies | Reduction in lipid peroxidation |
Q & A
Q. What are the optimal synthesis routes for 2,4-octadienoic acid ethyl ester, and how do reaction parameters influence yield?
Synthesis can be achieved via esterification of 2,4-octadienoic acid with ethanol under acid catalysis. Key parameters include temperature (typically 60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst concentration (e.g., 1–5% sulfuric acid). Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) ensures optimal conversion . For unsaturated esters like 2,4-octadienoic acid derivatives, controlling isomerization during synthesis is critical, as double-bond positions affect reactivity and downstream applications .
Q. Which analytical techniques are most reliable for identifying this compound in natural extracts or synthetic mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with retention indices (RI) and fragmentation patterns enabling differentiation from structural isomers (e.g., 2,6- or 4,7-octadienoic acid esters). For example, ethyl geranate (2,6-isomer) elutes at RI 1395 in non-polar columns, while 2,4-isomers may show distinct fragmentation at m/z 196 (molecular ion) and peaks corresponding to α-cleavage near the ester group . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves double-bond geometry (cis/trans) and substitution patterns .
Q. How can researchers distinguish this compound from other octadienoate isomers in chromatographic analyses?
Use polar capillary columns (e.g., DB-WAX) to separate isomers based on polarity differences. For example, 2,4-octadienoate elutes earlier than 2,6-isomers due to reduced branching. Co-injection with authentic standards and spectral library matching (e.g., NIST or Adams’ Essential Oil Components library) improves accuracy . Derivatization (e.g., silylation) enhances volatility and resolves overlapping peaks in complex matrices .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or Michael addition reactions?
The conjugated diene system (C2–C4) acts as a diene in Diels-Alder reactions, with electron-withdrawing ester groups increasing reactivity. Steric effects from the ethyl ester influence regioselectivity, favoring endo transition states. Computational studies (DFT) can model transition states to predict product distributions . For Michael additions, the α,β-unsaturated ester serves as an electrophile, with nucleophile attack at C3 or C5 depending on steric and electronic factors .
Q. How do structural variations (e.g., ethyl substitution, double-bond geometry) impact the antimicrobial efficacy of 2,4-octadienoic acid derivatives?
Ethyl esters generally exhibit higher lipid solubility than methyl analogs, enhancing membrane permeation in Gram-negative bacteria. Cis-dienes (e.g., Z-configuration) show stronger inhibition against Pseudomonas aeruginosa (zone of inhibition: 3.1±0.6 cm in ethyl acetate extracts) compared to trans isomers, likely due to improved membrane interaction . Structure-activity relationship (SAR) studies using MIC assays and molecular docking (e.g., with E. coli FabI enzyme) can validate hypotheses .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from isomer purity, solvent effects, or microbial strain variability. Standardize protocols by:
Q. What kinetic and thermodynamic factors govern the esterification of 2,4-octadienoic acid under acidic vs. enzymatic conditions?
Acid-catalyzed esterification follows a second-order kinetic model, with rate-limiting protonation of the carbonyl group. Enzymatic methods (e.g., lipase B from Candida antarctica) favor milder conditions (30–50°C, pH 7–8) and reduce side reactions (e.g., isomerization). Apparent activation energy (Ea) can be derived from Arrhenius plots (GC monitoring) to compare pathways .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
